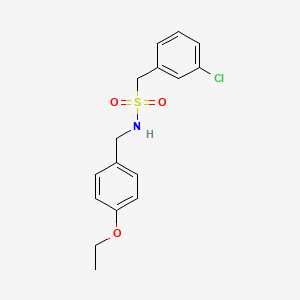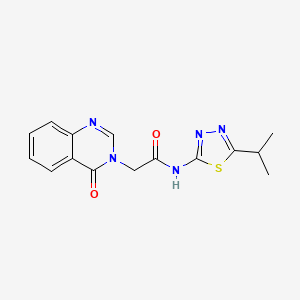![molecular formula C17H23NO4 B4677296 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4677296.png)
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DPA-714, is a selective and high-affinity ligand for the translocator protein (18 kDa) (TSPO). TSPO is a protein that is present in the outer mitochondrial membrane and is involved in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in the field of neuroscience and cancer research.
Mechanism of Action
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane binds to TSPO with high affinity and selectivity. TSPO is involved in the transport of cholesterol into the mitochondria and is also implicated in the regulation of mitochondrial function, apoptosis, and inflammation. The binding of 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane to TSPO modulates these processes and can lead to changes in cellular metabolism, signaling, and gene expression.
Biochemical and Physiological Effects:
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to modulate various biochemical and physiological processes, including inflammation, oxidative stress, mitochondrial function, and apoptosis. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has several advantages as a research tool compound. It is a highly selective and potent ligand for TSPO, allowing for the specific targeting and modulation of TSPO function. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is also stable and easy to synthesize, making it readily available for use in research. However, 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has some limitations, including its relatively low water solubility and potential off-target effects at high concentrations.
Future Directions
There are several future directions for research on 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane and TSPO. One direction is the development of new TSPO ligands with improved pharmacokinetic properties and selectivity. Another direction is the use of 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane PET imaging to study TSPO expression in various diseases, including psychiatric disorders and autoimmune diseases. Additionally, the role of TSPO in cancer metabolism and therapy resistance is an area of active research. Finally, the development of TSPO-targeted therapies for neurodegenerative diseases and cancer is a promising avenue for future research.
Scientific Research Applications
8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been widely used as a radioligand for positron emission tomography (PET) imaging of TSPO in vivo. PET imaging with 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane allows for the non-invasive visualization and quantification of TSPO expression in various tissues, including the brain, heart, and tumors. 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane PET imaging has been used to study the role of TSPO in neuroinflammation, neurodegeneration, and cancer. Additionally, 8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been used as a tool compound to study the function of TSPO in vitro and in vivo.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-13-3-4-15(14(2)11-13)20-12-16(19)18-7-5-17(6-8-18)21-9-10-22-17/h3-4,11H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQLMPPTWHNSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC3(CC2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-methylbenzyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4677224.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4677228.png)

![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4677236.png)
amine hydrochloride](/img/structure/B4677249.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4677277.png)
![3-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4677285.png)
![N-butyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4677288.png)
![4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4677303.png)
![3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4677309.png)
![N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677313.png)
![N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide](/img/structure/B4677319.png)
